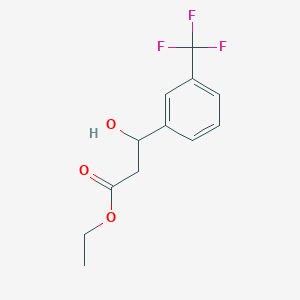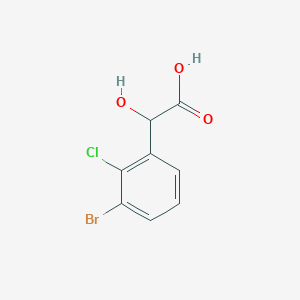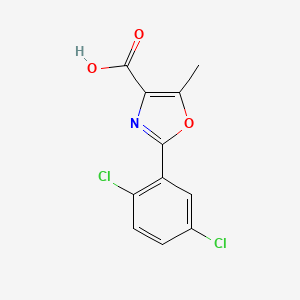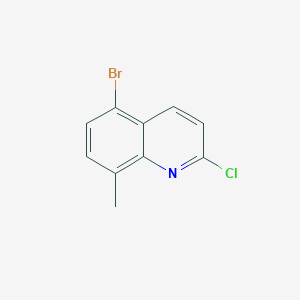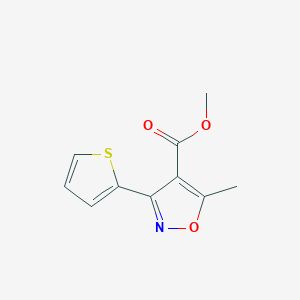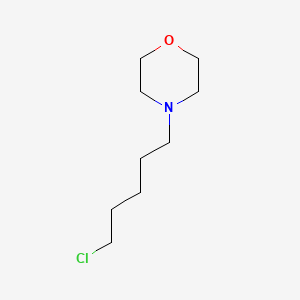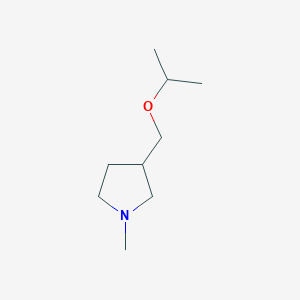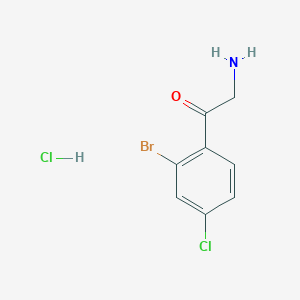
2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H8BrClNO·HCl It is a derivative of ethanone, featuring both amino and halogen substituents on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride typically involves the bromination and chlorination of phenyl ethanone derivatives followed by amination. One common method includes:
Bromination: The starting material, 2-chloroacetophenone, is brominated using bromine in the presence of a solvent like carbon tetrachloride (CCl4) or tetrahydrofuran (THF).
Amination: The brominated product is then reacted with ammonia or an amine in a solvent such as ether to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Products with higher oxidation states, such as ketones or carboxylic acids.
Reduction: Products with lower oxidation states, such as alcohols or amines.
科学研究应用
2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(2-bromo-4-hydroxyphenyl)ethanone Hydrochloride
- 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride
Uniqueness
2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
属性
分子式 |
C8H8BrCl2NO |
|---|---|
分子量 |
284.96 g/mol |
IUPAC 名称 |
2-amino-1-(2-bromo-4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO.ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;/h1-3H,4,11H2;1H |
InChI 键 |
WFDDUHXOPFCEBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)



![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)
